

The Structural and Functional Landscape of Z-DL-Pro-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-DL-Pro-OH

Cat. No.: B153694

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-DL-proline (**Z-DL-Pro-OH**), a protected amino acid derivative with significant applications in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and purification protocols, and explores its potential, though largely uncharacterized, role in biological signaling pathways.

Chemical Structure and Identification

Z-DL-Pro-OH is a racemic mixture of the N-terminally protected amino acid proline. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the nucleophilic nitrogen of the proline ring from participating in unwanted side reactions.

The fundamental structure consists of a pyrrolidine-2-carboxylic acid core, where the nitrogen atom is substituted with a benzyloxycarbonyl group.

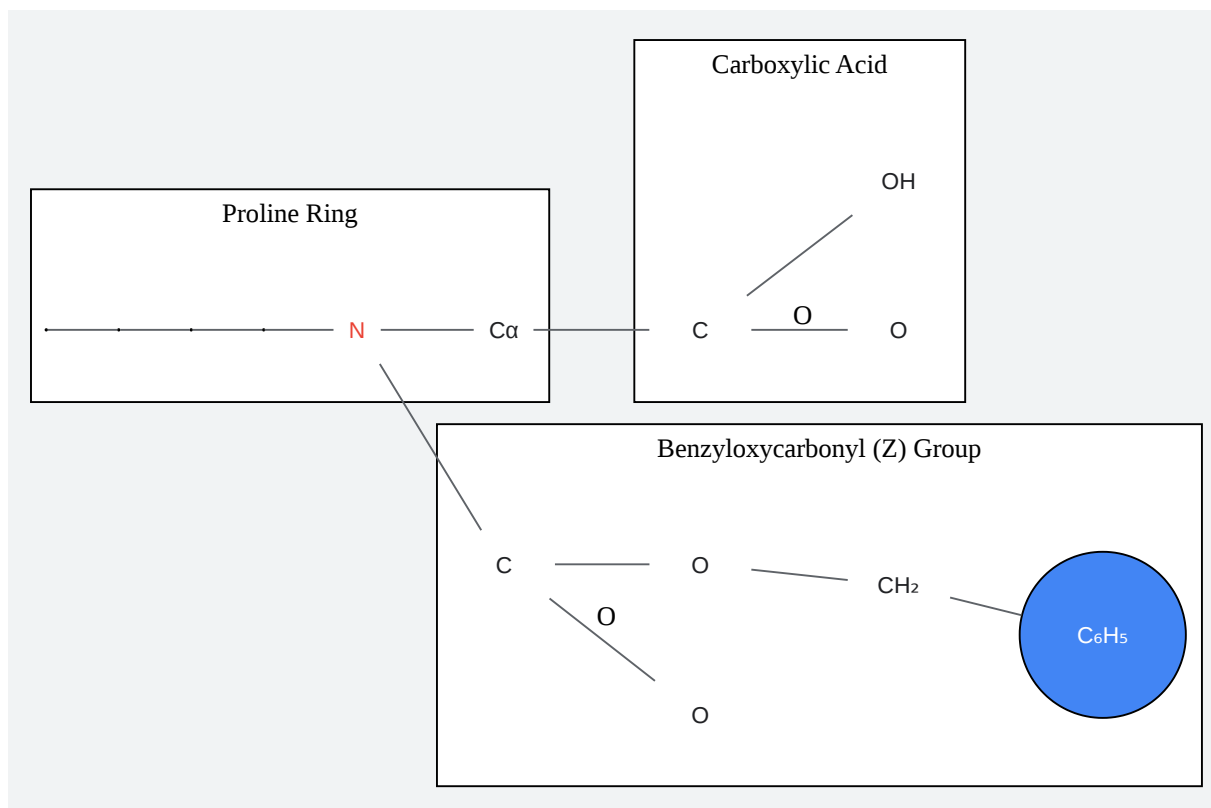
Molecular Formula: $C_{13}H_{15}NO_4$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: 1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid[\[1\]](#)

SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O[\[1\]](#)

Synonyms: N-Cbz-DL-proline, N-(Carbobenzyloxy)-DL-proline, Z-DL-proline[\[1\]](#)[\[2\]](#)

A 2D representation of the **Z-DL-Pro-OH** structure is provided in the diagram below.



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Caption: 2D Chemical Structure of **Z-DL-Pro-OH**.

Physicochemical Properties

A summary of the key physicochemical properties of **Z-DL-Pro-OH** is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|------------------|---------------------------------------|--------------|
| Molecular Weight | 249.26 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [3][4] |
| Melting Point | 71-78 °C | [3][5] |
| Solubility | Soluble in DMSO and methanol. | [6] |
| Purity | Typically ≥97% | [3][7] |

Experimental Protocols

Synthesis of Z-DL-Pro-OH

The most common method for the synthesis of **Z-DL-Pro-OH** is the Schotten-Baumann reaction, which involves the acylation of DL-proline with benzyl chloroformate under basic conditions.

Materials:

- DL-Proline
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Benzyl chloroformate (Cbz-Cl)
- Toluene or another suitable organic solvent
- Diethyl ether
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve DL-proline in an aqueous solution of sodium hydroxide or a suspension of sodium bicarbonate in an organic solvent like toluene.^[4]
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide, ensuring the temperature remains below 15 °C and the pH is maintained between 9 and 10.^[4]
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.^[4]
- Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid to precipitate the product.
- Collect the solid precipitate by filtration and wash with cold water.
- Dry the crude product under vacuum.

Purification of Z-DL-Pro-OH

The crude **Z-DL-Pro-OH** can be purified by recrystallization to obtain a high-purity product.

Materials:

- Crude **Z-DL-Pro-OH**
- Ethyl acetate
- Hexane or petroleum ether

Procedure:

- Dissolve the crude **Z-DL-Pro-OH** in a minimal amount of hot ethyl acetate.
- If necessary, filter the hot solution to remove any insoluble impurities.

- Allow the solution to cool slowly to room temperature.
- To induce further crystallization, add hexane or petroleum ether dropwise until the solution becomes cloudy.
- Allow the solution to stand at a cool temperature (e.g., 4 °C) to complete the crystallization process.
- Collect the purified crystals by filtration.
- Wash the crystals with a cold mixture of ethyl acetate and hexane.
- Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

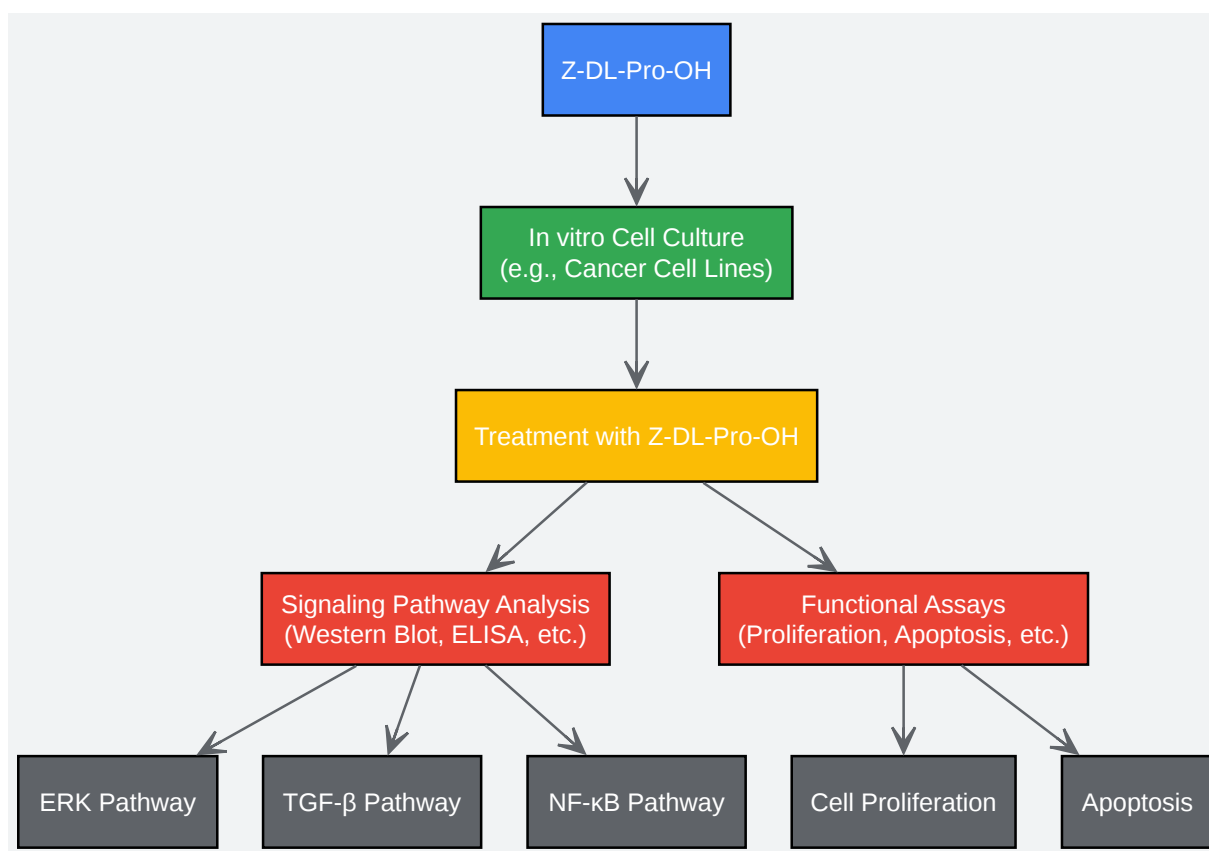
While **Z-DL-Pro-OH** is primarily utilized as a building block in peptide synthesis, the biological roles of proline and N-protected amino acids suggest potential, yet underexplored, activities. It is important to note that the direct effects of **Z-DL-Pro-OH** on specific signaling pathways have not been extensively studied. The following discussion is based on the known roles of proline and related compounds.

Proline metabolism has been implicated in various cellular processes, including cell proliferation, apoptosis, and stress responses. Studies on cancer cells have shown that high levels of proline can influence signaling pathways that favor cell proliferation. For instance, proline has been observed to increase the phosphorylation of NF- κ B and decrease the immunocontent of acetylcholinesterase in C6 glioma cells, suggesting a shift towards pro-survival signaling.[6] However, it did not significantly alter the AKT/GSK3 β pathway in the same study.[6]

The transforming growth factor-beta (TGF- β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis, is another area of potential interest.[8][9][10] Given that proline is a key component of collagen, a major downstream target of TGF- β signaling, it is plausible that derivatives like **Z-DL-Pro-OH** could indirectly influence this pathway, although direct evidence is currently lacking.

The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is central to cell proliferation and survival. [11] While some novel biphenyl-N-ethylethanamines have been shown to induce ERK phosphorylation,[12] there are no specific studies linking **Z-DL-Pro-OH** to the modulation of the ERK pathway.

The logical relationship for investigating the potential biological activity of **Z-DL-Pro-OH** is outlined in the workflow diagram below.



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Caption: Experimental workflow for investigating the biological effects of **Z-DL-Pro-OH**.

Conclusion

Z-DL-Pro-OH is a well-characterized and synthetically valuable compound. Its primary role as a protected amino acid in peptide synthesis is firmly established. While the direct biological activities of **Z-DL-Pro-OH** remain an open area for investigation, the known involvement of

proline in critical cellular signaling pathways suggests that this derivative may possess uncharacterized pharmacological properties. Further research is warranted to explore the potential of **Z-DL-Pro-OH** as a modulator of cellular signaling in contexts such as cancer biology and drug development.

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